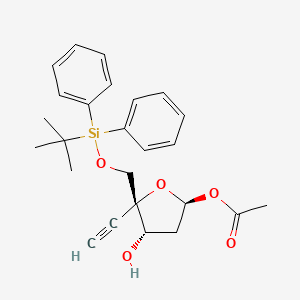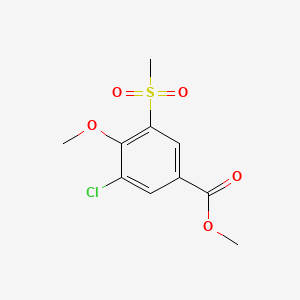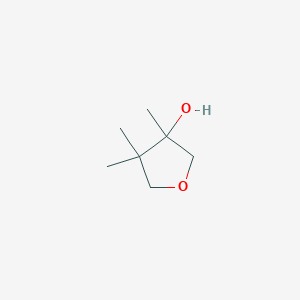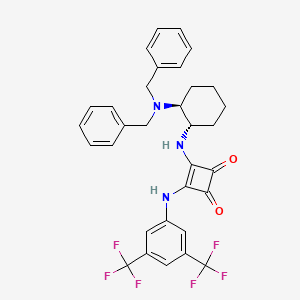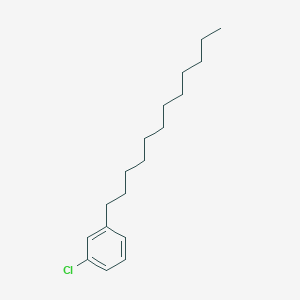
1-Chloro-3-dodecylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-dodecylbenzene is an organic compound with the molecular formula C18H29Cl. It is a chlorinated derivative of dodecylbenzene, where a chlorine atom is substituted at the 1-position of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-dodecylbenzene can be synthesized through the alkylation of benzene with 1-dodecene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically involves the formation of a carbonium ion intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of mesoporous zeolites as catalysts to enhance the efficiency and selectivity of the alkylation process. This method not only improves the yield but also reduces the environmental impact of the production process .
化学反応の分析
Types of Reactions: 1-Chloro-3-dodecylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The alkyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to form dodecylbenzene by removing the chlorine atom
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of dodecylbenzene derivatives.
Oxidation: Formation of dodecanol, dodecanal, or dodecanoic acid.
Reduction: Formation of dodecylbenzene.
科学的研究の応用
1-Chloro-3-dodecylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals .
作用機序
The mechanism of action of 1-chloro-3-dodecylbenzene primarily involves its reactivity as an electrophile due to the presence of the chlorine atom. The chlorine atom withdraws electron density from the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate .
類似化合物との比較
1-Chloro-3-nitrobenzene: Similar in structure but contains a nitro group instead of a dodecyl chain.
1-Chloro-3-methylbenzene: Contains a methyl group instead of a dodecyl chain.
1-Chloro-3-phenylbenzene: Contains a phenyl group instead of a dodecyl chain
Uniqueness: 1-Chloro-3-dodecylbenzene is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other chlorobenzenes. This long chain enhances its hydrophobicity and makes it suitable for applications in surfactant and lubricant production .
特性
分子式 |
C18H29Cl |
|---|---|
分子量 |
280.9 g/mol |
IUPAC名 |
1-chloro-3-dodecylbenzene |
InChI |
InChI=1S/C18H29Cl/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(19)16-17/h12,14-16H,2-11,13H2,1H3 |
InChIキー |
ZVPFMDMJBXXAHW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14883900.png)
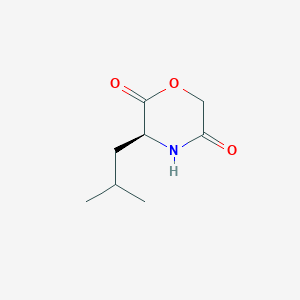
![4,6-Diazaspiro[2.5]octane-5,7-dione](/img/structure/B14883911.png)
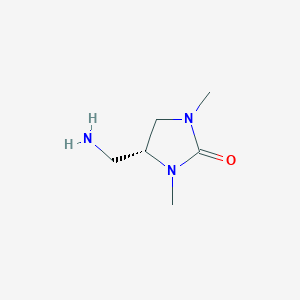
![4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)
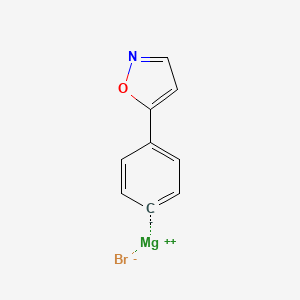
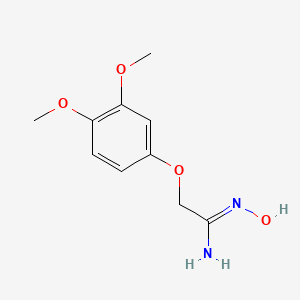
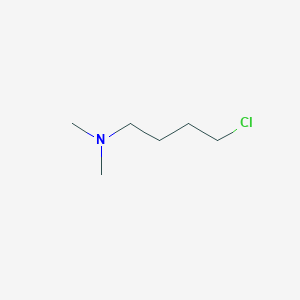
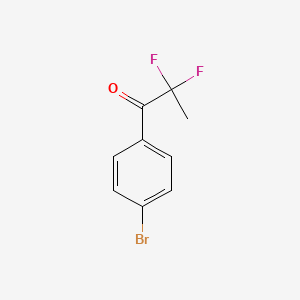
![{3-[3-(Dimethylamino)phenyl]prop-1-en-2-yl}zinc iodide](/img/structure/B14883952.png)
